
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
説明
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CFPG, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. CFPG belongs to a class of compounds known as glycine derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide exerts its pharmacological effects by modulating the activity of various neurotransmitters and receptors in the central nervous system. This compound has been reported to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the metabolism of endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases the levels of endocannabinoids, resulting in analgesic and anti-inflammatory effects. This compound has also been reported to modulate the activity of the GABA-A receptor, resulting in anticonvulsant activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities. This compound has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-1β, resulting in anti-inflammatory effects. This compound has also been shown to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), resulting in antioxidant effects. This compound has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is responsible for the growth and survival of neurons, resulting in neuroprotective effects.
実験室実験の利点と制限
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its potent pharmacological effects, easy synthesis method, and low toxicity. This compound has been extensively studied in animal models, and its pharmacological effects have been well characterized. However, this compound also has some limitations for lab experiments, including its poor solubility in water and its instability under acidic conditions. These limitations can be overcome by using appropriate solvents and pH conditions.
将来の方向性
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several potential future directions for research and development. This compound has been shown to have potential application in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. Further research is needed to investigate the pharmacological effects of this compound in these disease models. This compound has also been studied as a potential drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further research is needed to investigate the neuroprotective effects of this compound in these disease models. This compound has also been reported to modulate the activity of the GABA-A receptor, resulting in anticonvulsant activity. Further research is needed to investigate the potential application of this compound in the treatment of epilepsy.
科学的研究の応用
N~2~-(4-chlorobenzyl)-N~1~-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential application in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been reported to exhibit potent analgesic, anti-inflammatory, and anticonvulsant activities. It has also been shown to have potential application in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has been studied as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
2-[benzenesulfonyl-[(4-chlorophenyl)methyl]amino]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O3S/c22-17-11-9-16(10-12-17)14-25(29(27,28)20-7-2-1-3-8-20)15-21(26)24-19-6-4-5-18(23)13-19/h1-13H,14-15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHIUWDZWJRBTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2-nitrophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942577.png)
![4-({2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}sulfonyl)benzoic acid](/img/structure/B3942578.png)
![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine](/img/structure/B3942583.png)
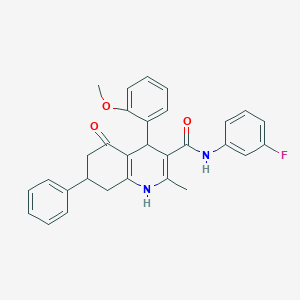
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B3942594.png)

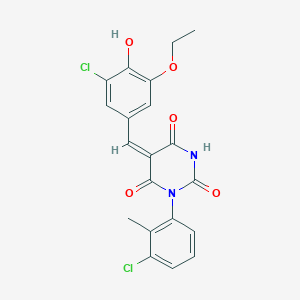
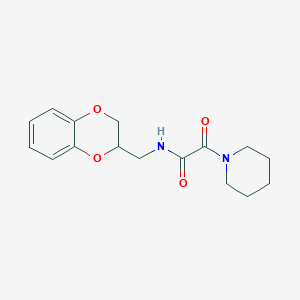
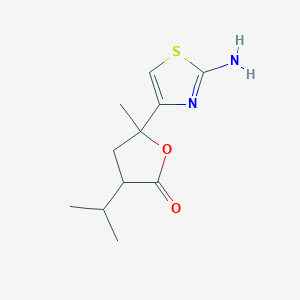
![2-[4-(1H-pyrazol-5-yl)phenyl]nicotinonitrile](/img/structure/B3942612.png)
![(3,4-dimethoxybenzyl)[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]amine](/img/structure/B3942618.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoate](/img/structure/B3942620.png)
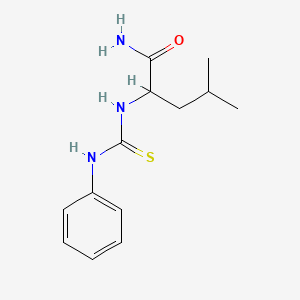
![N-(3,5-dimethylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide](/img/structure/B3942664.png)